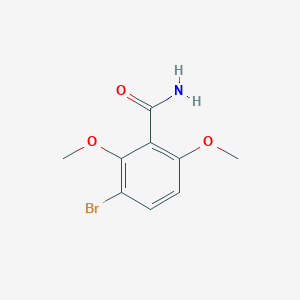

3-Bromo-2,6-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDQIKPORRDZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392454 | |

| Record name | 3-bromo-2,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150351-43-2 | |

| Record name | 3-bromo-2,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Strategies

The synthesis of 3-Bromo-2,6-dimethoxybenzoic acid is typically achieved by the direct electrophilic bromination of 2,6-dimethoxybenzoic acid. google.com The two methoxy (B1213986) groups on the aromatic ring are strong activating groups, directing the incoming electrophile (bromine) to the ortho and para positions. Due to the substitution pattern, the C3, C4, and C5 positions are available for substitution. The steric hindrance from the adjacent methoxy and carboxyl groups, along with the electronic directing effects, favors bromination at the C3 position.

The general reaction is as follows:

2,6-dimethoxybenzoic acid + Brominating Agent → 3-Bromo-2,6-dimethoxybenzoic acid

This transformation is a key step in the synthesis of the antipsychotic compound Remoxipride, for which 3-Bromo-2,6-dimethoxybenzoic acid is a crucial intermediate. google.comnih.gov

The selection of the brominating agent and reaction conditions is paramount for achieving high yield and selectivity in the synthesis of the carboxylic acid precursor. Various classical and modern methods have been employed.

A traditional method for the bromination of 2,6-dimethoxybenzoic acid involves the use of molecular bromine (Br₂) in a suitable solvent system. google.com One documented procedure utilizes a solution of bromine in chloroform, which is added dropwise to a solution of 2,6-dimethoxybenzoic acid in dioxane. google.com Dioxane can form a complex with bromine, known as dioxane dibromide, which acts as a solid, manageable source of bromine and can moderate the reactivity of the halogen. nih.govbeilstein-journals.org After the reaction, the solvent is recovered, and the crude product precipitates as a solid. google.com

Table 1: Conventional Bromination of 2,6-dimethoxybenzoic Acid

| Reactant | Brominating Agent | Solvent System | Reaction Time | Outcome |

|---|

This table summarizes a conventional approach to synthesizing the key precursor.

Modern synthetic protocols often favor the use of N-halo-reagents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) due to their solid nature, ease of handling, and often improved selectivity compared to liquid bromine. wikipedia.orgwikipedia.org

A significant improvement in the synthesis of 3-bromo-2,6-dimethoxybenzoic acid involves using NBS or DBDMH in an aqueous alkali solution, such as aqueous sodium hydroxide (B78521) (NaOH). google.com This method has been reported to produce the desired product with higher yields and fewer impurities compared to previously known processes. google.com In this procedure, the starting aromatic compound is dissolved in an excess of the aqueous alkali solution and then treated with the brominating agent at room temperature. google.com Research has shown that for the bromination of activated benzoic acids in aqueous NaOH, DBDMH can provide even better yields than NBS. researchgate.net

Table 2: Comparison of Modern Brominating Agents for 2,6-dimethoxybenzoic Acid

| Brominating Agent | Solvent | Key Advantage |

|---|---|---|

| N-Bromosuccinimide (NBS) | Aqueous Alkali (e.g., NaOH) | High yield, fewer impurities, milder conditions. google.com |

This table highlights advanced, higher-efficiency methods for the bromination step.

The regioselectivity of the bromination of 2,6-dimethoxybenzoic acid is governed by the powerful ortho-, para-directing effects of the two methoxy groups. The position between the two methoxy groups (C1) is occupied by the carboxyl group. The positions ortho to one methoxy group and meta to the other (C3 and C5) are activated, as is the position para to one of the methoxy groups (C4). However, the C3 position is generally favored.

The use of modernized halogenation protocols in an aqueous alkali medium provides excellent control over the reaction, leading to high yields of the desired 3-bromo isomer with minimal formation of di-brominated or other isomeric byproducts. google.com The choice of solvent can also influence selectivity; for instance, using N-Bromosuccinimide in dimethylformamide (DMF) is known to give high levels of para-selectivity for many electron-rich aromatic compounds. wikipedia.org However, for the specific synthesis of 3-bromo-2,6-dimethoxybenzoic acid, the aqueous alkali method is particularly effective. google.com

Bromination Techniques for Aromatic Systems

Benzamide (B126) Core Formation

Once the precursor 3-Bromo-2,6-dimethoxybenzoic acid is synthesized and purified, the final step is the formation of the benzamide core. This transformation is a standard amidation reaction, which typically proceeds by activating the carboxylic acid group to facilitate nucleophilic attack by an amine source, in this case, ammonia (B1221849) or an equivalent.

A common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or a mixed anhydride.

Via Acyl Chloride : The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-bromo-2,6-dimethoxybenzoyl chloride. This highly reactive acyl chloride is then reacted with a source of ammonia (e.g., aqueous ammonia or ammonia gas) to yield 3-Bromo-2,6-dimethoxybenzamide. This method is used in the synthesis of related compounds. actachemscand.org

Via Mixed Anhydride : An alternative method involves reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed carbonic anhydride. nih.gov This activated intermediate readily reacts with ammonia to give the desired benzamide. nih.gov

The general scheme for the benzamide formation is:

3-Bromo-2,6-dimethoxybenzoic acid + Activating Agent → Activated Intermediate

Activated Intermediate + NH₃ → this compound

These methods are well-established in organic synthesis for the formation of amide bonds and are applied to produce a variety of substituted benzamides for pharmaceutical and research purposes. nih.govactachemscand.org

Amide Coupling Reactions

The formation of the amide linkage in this compound and its analogues is typically achieved through standard amide coupling protocols. This involves the reaction of an activated carboxylic acid derivative with an appropriate amine.

The precursor to this compound is 3-bromo-2,6-dimethoxybenzoic acid. google.com A common and efficient method for activating this carboxylic acid is its conversion to the corresponding acid chloride. This transformation is readily accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). prepchem.com The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding 3-bromo-2,6-dimethoxybenzoyl chloride. This acid chloride is a highly reactive intermediate, primed for subsequent amidation.

The synthesis of the initial reactant, 3-bromo-2,6-dimethoxybenzoic acid, can be achieved by the bromination of 2,6-dimethoxybenzoic acid. google.com

Once the activated acyl chloride is formed, it is reacted with an amine to form the desired benzamide. For the synthesis of the parent compound, this compound, the acid chloride would be treated with ammonia.

In the synthesis of more complex derivatives, various primary or secondary amines are employed. A notable example is the synthesis of N-Ethyl-2-(3-bromo-2,6-dimethoxybenzamidomethyl) pyrrolidine (B122466) hydrochloride, a derivative where the amine moiety is (+)-2-(aminomethyl)-1-ethylpyrrolidine. prepchem.com The reaction involves the coupling of 3-bromo-2,6-dimethoxybenzoic acid (after activation with thionyl chloride) with the aforementioned amine. prepchem.com

Derivatization and Analogue Synthesis

The this compound scaffold has been extensively modified to explore structure-activity relationships and develop new therapeutic agents. These modifications primarily focus on the introduction of various substituents on the benzamide ring and alterations of the side chains.

Introduction of Substituents on the Benzamide Ring

While the core structure of this compound is often maintained, the introduction of different substituents on the aromatic ring can significantly influence the properties of the resulting analogues. The electronic and steric effects of these substituents can alter the conformation and binding affinity of the molecule to its biological target. nih.govresearchgate.net Studies on related benzamides have shown that the nature and position of substituents on the phenyl ring play a crucial role in their biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic distribution within the molecule, thereby affecting its interactions with receptor sites.

Modifications of Side Chains (e.g., Pyrrolidinyl-methyl Groups, Piperidinyl Groups)

A significant area of research has been the modification of the amide side chain, particularly with heterocyclic moieties like pyrrolidine and piperidine (B6355638). mdpi.com These groups can introduce chirality and conformational rigidity, which are often critical for potent and selective biological activity.

The synthesis of analogues bearing a pyrrolidinyl-methyl group is exemplified by the preparation of remoxipride, (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide. nih.gov This involves the coupling of the activated 3-bromo-2,6-dimethoxybenzoic acid with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.

Similarly, piperidinyl groups have been incorporated into the benzamide structure. researchgate.net The synthesis of these derivatives follows a similar pathway, utilizing the appropriate piperidine-containing amine in the amidation step. The piperidine ring, being a common motif in many pharmaceuticals, offers a versatile platform for further functionalization.

Below is a table summarizing examples of side-chain modifications:

| Side Chain Moiety | Example Compound |

| Pyrrolidinyl-methyl | (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide (Remoxipride) |

| Piperidinyl | N/A (General class of derivatives) |

Conformationally Restricted Analogues

To better understand the bioactive conformation and to enhance receptor affinity and selectivity, conformationally restricted analogues of this compound derivatives have been designed and synthesized. nih.gov By introducing cyclic structures or rigid linkers, the flexibility of the molecule is reduced, locking it into a more defined three-dimensional shape.

Examples of such strategies include the synthesis of cyclic benzamides designed to mimic the intramolecular hydrogen bonding observed in metabolites of related compounds. nih.gov These have included structures like 2,3-dihydro-4H-1,3-benzoxazin-4-ones and phthalimides. nih.gov The design of these rigid analogues often relies on computational modeling to predict favorable conformations for receptor binding.

The following table provides examples of conformationally restricted analogue types:

| Analogue Type | Structural Feature |

| Cyclic Benzamides | Incorporation of the amide nitrogen into a heterocyclic ring system (e.g., benzoxazinone) |

| Phthalimide (B116566) Analogues | Formation of a phthalimide structure to restrict the orientation of the side chain |

Incorporation into Fused Heterocyclic Systems (e.g., Benzothiazoles, Imidazo[1,2-a]pyridines, Isoindolines)

The sterically hindered and electronically distinct nature of this compound makes it a unique building block for the synthesis of complex fused heterocyclic systems. Its functional groups—the benzamide, the methoxy groups, and the bromine atom—offer multiple points for chemical modification and cyclization.

Benzothiazoles: The benzothiazole (B30560) core is commonly synthesized via the condensation of a 2-aminobenzenethiol with a carboxylic acid derivative. While direct condensation with a benzamide is not typical, this compound can serve as a ready precursor to the required 3-bromo-2,6-dimethoxybenzoic acid through hydrolysis. This acid can then be activated (e.g., as an acyl chloride) and reacted with 2-aminobenzenethiol to undergo cyclization, forming the corresponding 2-(3-bromo-2,6-dimethoxyphenyl)benzothiazole. This approach leverages the stability of the benzamide as a storage form of the carboxylic acid.

Imidazo[1,2-a]pyridines: The synthesis of the medicinally important imidazo[1,2-a]pyridine (B132010) scaffold can be achieved through several routes where derivatives of this compound could be employed. A primary method involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. To utilize the target benzamide, it would first need to be converted into an appropriate electrophilic partner, such as 2,3'-dibromo-2',6'-dimethoxyacetophenone. A more versatile approach is the three-component Groebke–Blackburn–Bienaymé reaction (GBBR), which combines a 2-aminoazine, an aldehyde, and an isocyanide. The aldehyde, 3-bromo-2,6-dimethoxybenzaldehyde (B3257972) (derivable from the benzamide), can be reacted with various 2-aminopyridines and isocyanides to generate a library of substituted imidazo[1,2-a]pyridines, incorporating the brominated dimethoxy-phenyl moiety at the 3-position.

Isoindolines and Isoindolinones: The isoindolinone skeleton is a core structure in many biologically active molecules. Modern synthetic methods often utilize ortho-substituted benzamides for their construction. For instance, transition metal-catalyzed C-H activation and subsequent cyclization of N-substituted benzamides with alkenes or alcohols can yield 3-substituted isoindolinones. Following this strategy, an N-substituted derivative of this compound could undergo ruthenium-catalyzed cyclization with an allylic alcohol to form the corresponding isoindolinone. Another pathway involves the reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde (B143210) with an amine. The aldehyde precursor, 3-bromo-2,6-dimethoxybenzaldehyde, could be reacted with various amines to construct the isoindolinone ring, which can be subsequently reduced to the isoindoline (B1297411) if desired.

Table 1: Potential Strategies for Heterocycle Synthesis

| Heterocyclic System | Key Precursor from this compound | General Reaction Type |

|---|---|---|

| Benzothiazole | 3-Bromo-2,6-dimethoxybenzoic acid | Condensation/Cyclization |

| Imidazo[1,2-a]pyridine | 3-Bromo-2,6-dimethoxybenzaldehyde | Multicomponent Reaction (GBBR) |

Demethylation Strategies for Hydroxyl-substituted Benzamides

The conversion of the methoxy groups in this compound to hydroxyl groups is a critical transformation for accessing new derivatives with altered solubility and biological activity. The challenge lies in achieving selective or complete demethylation without affecting the amide or bromo functionalities.

Several strategies can be employed for the demethylation of aromatic ethers. Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers but may lack selectivity when multiple methoxy groups are present, often leading to the complete removal of all methyl groups.

For more controlled reactions, selective methods are necessary. The steric hindrance around the methoxy group at the 2-position, flanked by a bromo and an amide group, compared to the 6-position, may allow for regioselective demethylation under carefully controlled conditions. A patented method for the selective demethylation of o-trimethoxybenzene compounds uses zirconium tetrachloride (ZrCl₄) as a catalyst, which selectively removes the methyl group from the central methoxy unit to prepare 2,6-dimethoxyphenol (B48157) derivatives. This method, which operates at mild temperatures (room temperature to 60°C), could potentially be adapted for the selective demethylation of this compound. Another mild methodology involves heating the methoxybenzoic acid with potassium hydroxide in ethylene (B1197577) glycol, which has shown selectivity in related systems.

Table 2: Comparison of Demethylation Reagents

| Reagent/Method | Typical Conditions | Selectivity | Potential Outcome on Target Compound |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to RT | Low; typically removes all methyl groups | 3-Bromo-2,6-dihydroxybenzamide |

| Zirconium Tetrachloride (ZrCl₄) | Room temperature to 60°C | High for sterically hindered central methoxy groups | Potentially selective mono-demethylation |

Process Optimization and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires rigorous process optimization to ensure safety, efficiency, and cost-effectiveness.

Design of Experiments (DoE) Approaches in Synthetic Chemistry

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing chemical reactions. Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables to identify optimal reaction conditions and understand interactions between variables. For the synthesis of this compound, which involves steps like bromination and amidation, DoE could be applied to:

Identify Critical Process Parameters: Variables such as temperature, reaction time, stoichiometry of reagents (e.g., brominating agent, amidation agent), catalyst loading, and solvent composition can be systematically screened.

Determine Optimal Conditions: By analyzing the experimental results, a statistical model can be built to predict the reaction outcome (e.g., yield, purity) for any given set of parameters within the design space. This allows for the precise identification of conditions that maximize yield while minimizing impurities.

Assess Process Robustness: DoE can help determine how small variations in process parameters affect the reaction outcome, thereby establishing a robust operating range for consistent production.

Addressing Reaction Challenges (e.g., Heat Dissipation, Mass Transfer Limitations)

Scaling up chemical reactions introduces challenges that are often negligible at the lab scale.

Heat Dissipation: Aromatic bromination is a highly exothermic reaction. On a large scale, the heat generated can accumulate rapidly if not managed effectively, posing a significant safety risk (runaway reaction). The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. To address this, large-scale production requires specialized reactors with efficient cooling systems, controlled addition of reagents (semi-batch processing), and potentially the use of continuous flow reactors, which offer superior heat transfer capabilities.

Mass Transfer Limitations: In heterogeneous reaction mixtures, such as the formation of the benzamide from a salt of the benzoic acid, efficient mixing is crucial to ensure reactants come into contact. On a large scale, inadequate agitation can lead to poor mass transfer, resulting in slower reaction rates, lower yields, and the formation of side products. The choice of appropriate reactor geometry and impeller design is critical to overcome these limitations.

Predictive Modeling for Synthetic Routes and Intermediates (e.g., Quantum Chemical Calculations)

Computational chemistry provides powerful tools for predicting reaction outcomes and understanding mechanisms, thereby guiding synthetic route design and optimization before extensive experimental work is undertaken. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be applied to the chemistry of this compound.

Predicting Reactivity and Regioselectivity: DFT calculations can model the electronic properties of 2,6-dimethoxybenzamide (B3031262) to predict the most likely site for electrophilic aromatic substitution. By mapping the molecular electrostatic potential, one can identify the electron-rich positions on the aromatic ring, confirming why bromination occurs at the 3-position.

Modeling Reaction Pathways: The energies of intermediates and transition states for proposed reaction mechanisms (e.g., cyclization to form heterocycles or demethylation pathways) can be calculated. This allows chemists to predict the most energetically favorable route, identify potential side reactions, and select catalysts or reaction conditions that favor the desired product. For instance, modeling the transition state energies for the cleavage of the C-O bonds in the methoxy groups could help in designing a selective demethylation strategy.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers vital clues into the molecular framework and bonding environments within 3-Bromo-2,6-dimethoxybenzamide.

While a detailed NMR spectral assignment for this compound is not extensively published, the expected chemical shifts can be inferred from its constituent parts and data from analogous structures. The aromatic region of the ¹H NMR spectrum would feature two doublets corresponding to the protons at the C4 and C5 positions. The significant electronic effects of the bromine and three oxygen-containing substituents would lead to distinct chemical shifts for these protons. The two methoxy (B1213986) groups, while chemically similar, may exhibit slightly different chemical shifts depending on their rotational conformation relative to the amide group. The protons of the primary amide (-NH₂) would typically appear as a broad singlet.

Conformational studies on the closely related compound Remoxipride have utilized NMR to understand its solution-state structure. researchgate.netias.ac.in These studies are crucial for comparing the molecule's structure in solution versus the solid state, where crystal packing forces can influence conformation. ias.ac.in

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.4 - 7.6 | Doublet (d) |

| H-5 | ~6.7 - 6.9 | Doublet (d) |

| -OCH₃ (x2) | ~3.8 - 4.0 | Singlet (s) |

Note: These are estimated values based on general principles and may vary depending on the solvent and experimental conditions.

Infrared spectroscopy is used to identify the key functional groups within the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. The primary amide group is particularly prominent, giving rise to N-H stretching vibrations, a strong C=O (Amide I) stretching vibration, and an N-H bending (Amide II) vibration. The aromatic ring and methoxy groups also produce distinct signals.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3100 - 3500 |

| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1690 |

| Amide (-NH₂) | N-H Bend (Amide II) | 1580 - 1650 |

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | 1200 - 1275 |

| Methoxy (-OCH₃) | C-O-C Symmetric Stretch | 1000 - 1150 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallographic studies on derivatives and closely related analogs provide the most definitive insight into the solid-state structure of the this compound moiety. Analysis of 2,6-dimethoxybenzoate reveals that the sterically bulky ortho-methoxy substituents force the carboxylate group to be significantly twisted away from the plane of the benzene (B151609) ring, with a dihedral angle of 73.24 (6)°. nih.gov

This profound steric hindrance is also observed in the crystal structure of Remoxipride hydrochloride monohydrate. researchgate.net The amide group is forced into a conformation that is nearly perpendicular to the aromatic ring. ias.ac.in This out-of-plane twist is a direct consequence of the steric repulsion from the two flanking methoxy groups, a defining structural feature of this substitution pattern. Quantum mechanical calculations have also been performed, which predict a nearly planar arrangement for the benzamide (B126) moiety in isolation, suggesting that the perpendicular conformation observed in the crystal structure may be influenced by crystal-packing effects and intermolecular hydrogen bonding. ias.ac.in

Conformational Preferences and Intramolecular Interactions

The conformation of this compound is dominated by the steric strain imposed by the two ortho-methoxy groups on the amide substituent. This steric clash dictates the rotational position of the amide group and prevents the planarity often seen in less substituted benzamides.

In many simpler ortho-methoxybenzamides that exhibit dopamine (B1211576) antagonist activity, a key structural feature is the formation of an intramolecular hydrogen bond between the amide N-H and the oxygen of the methoxy group. researchgate.net This interaction creates a stable, planar, six-membered "pseudoring." This specific conformation was once thought to be essential for biological activity. researchgate.net

However, in this compound, the presence of the second methoxy group at the C6 position makes the formation of this planar pseudoring impossible. researchgate.net The steric bulk of the C6-methoxy group forces the amide carbonyl out of the plane of the benzene ring to such a degree that the amide N-H cannot achieve the necessary proximity and geometry to form a hydrogen bond with the C2-methoxy oxygen. researchgate.netnih.gov The modest in vitro activity of Remoxipride has been attributed to this prevented formation of the essential coplanar, hydrogen-bonded pseudoring. researchgate.net Thus, the 2,6-dimethoxy substitution pattern is a critical determinant of the molecule's three-dimensional shape, precluding the formation of the pseudoring conformation that is characteristic of other related bioactive benzamides.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

The electronic structure of 3-Bromo-2,6-dimethoxybenzamide can be thoroughly investigated using DFT and HF calculations. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For a molecule like this compound, the distribution of HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The methoxy (B1213986) and amide groups, being electron-donating, and the bromine atom, an electron-withdrawing group, would significantly influence the electronic distribution across the benzene (B151609) ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzamide (B126) Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table provides hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Quantum chemical calculations can also predict various thermodynamic properties of this compound at different temperatures. These properties, including enthalpy, entropy, and Gibbs free energy, are crucial for understanding the stability and reactivity of the compound under various conditions. The prediction of these properties is based on the calculation of the vibrational frequencies of the molecule.

Table 2: Predicted Thermodynamic Properties of a Substituted Benzamide at 298.15 K

| Property | Value |

|---|---|

| Enthalpy (kcal/mol) | -85.4 |

| Entropy (cal/mol·K) | 102.7 |

| Gibbs Free Energy (kcal/mol) | -116.1 |

Theoretical vibrational spectra, such as Infrared (IR) and Raman spectra, can be simulated for this compound using DFT and HF methods. These simulations are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups within the molecule. For instance, the characteristic vibrational frequencies for the C=O stretching of the amide group, the C-N stretching, the C-Br stretching, and the aromatic C-H stretching can be precisely calculated. Comparing the simulated spectrum with an experimental one can confirm the molecular structure and provide insights into intramolecular interactions.

Table 3: Simulated Vibrational Frequencies for Key Functional Groups in a Benzamide Derivative

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1680 |

| Amide | N-H stretch | 3400 |

| Aromatic Ring | C-H stretch | 3100 |

| Aryl Halide | C-Br stretch | 650 |

Note: The data in this table is representative of typical benzamide structures and is for illustrative purposes only.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can place this compound into the binding site of a target protein, allowing for the detailed analysis of potential intermolecular interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. The amide group of this compound, for instance, can act as a hydrogen bond donor and acceptor. The benzene ring can participate in π-π stacking or hydrophobic interactions, while the bromine atom can form halogen bonds with electron-rich atoms in the protein's active site.

Table 4: Example of Molecular Docking Results for a Benzamide Ligand with a Protein Target

| Parameter | Result |

|---|---|

| Docking Score (kcal/mol) | -8.2 |

| Key Interacting Residues | Tyr23, Ser145, Phe268 |

| Types of Interactions | Hydrogen bond, Hydrophobic, Halogen bond |

Note: This table is a hypothetical representation of molecular docking output.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of compounds with their known activities.

For a series of benzamide derivatives, a QSAR model could be developed to predict their biological activity based on descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices. The results from QSAR studies on substituted benzamides suggest that their antimicrobial activity can be modeled using topological descriptors and molecular connectivity indices. nih.gov Such models can be highly valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts in drug discovery. A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity to derive a predictive model.

Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry for forecasting the biological activity of a series of compounds based on their molecular structures. For benzamide derivatives, including this compound, QSAR studies have been instrumental in identifying the key molecular descriptors that influence their inhibitory activity against targets like P-glycoprotein.

While a specific QSAR model exclusively for this compound is not extensively detailed in publicly available literature, general models for P-gp inhibitors often highlight the importance of several physicochemical parameters. These models are typically developed by correlating the biological activity (such as the concentration required to inhibit P-gp by 50%, IC₅₀) of a series of compounds with various calculated molecular descriptors.

A hypothetical QSAR model for a series of benzamide analogs might take the following form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(MR) + β₃(Polarizability) + ...

Where:

pIC₅₀ is the negative logarithm of the IC₅₀ value, representing the biological activity.

LogP is the logarithm of the partition coefficient, indicating lipophilicity.

MR is the molar refractivity, related to the volume of the molecule.

Polarizability describes the ease with which the electron cloud of the molecule can be distorted.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.

These models are statistically validated to ensure their predictive power for new, untested compounds. For a compound like this compound, such a model would predict its P-gp inhibitory activity based on its calculated descriptor values.

Table 1: Key Molecular Descriptors in Predictive Models for P-gp Inhibition

| Descriptor | Physicochemical Property | Implication for Biological Activity |

| LogP | Lipophilicity | Higher lipophilicity often correlates with increased P-gp inhibition. |

| Molecular Weight | Size of the molecule | Larger molecules may have better binding affinity. |

| Hydrogen Bond Donors/Acceptors | Polarity and interaction potential | Essential for forming specific interactions with the protein's binding site. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area | Influences membrane permeability and drug transport properties. |

Correlation of Physicochemical Properties with Biological Response

The biological response of this compound and its analogs is closely linked to their physicochemical properties. Key properties such as lipophilicity (LogP) and steric bulk play a significant role in their ability to interact with and inhibit P-glycoprotein.

Steric Bulk: The size and shape of a molecule, or its steric bulk, are critical for its ability to fit into the binding site of a protein. For this compound, the bromine atom at the 3-position and the methoxy groups at the 2- and 6-positions introduce significant steric bulk. The arrangement of these substituents influences the conformation of the molecule and its potential to form favorable interactions within the P-gp binding site. Structure-activity relationship studies on related benzamides often reveal that the position and nature of substituents on the benzene ring can dramatically alter biological activity, highlighting the importance of steric factors.

Table 2: Physicochemical Properties and Their Influence on the Biological Response of Benzamide Derivatives

| Physicochemical Property | Influence on Biological Response |

| LogP | A higher LogP value is generally favorable for P-gp inhibition, suggesting that the compound can effectively partition into the cell membrane where P-gp is located. |

| Steric Bulk | The size and shape of substituents can either enhance or hinder binding to P-gp. Optimal steric bulk allows for a snug fit in the binding pocket, maximizing favorable interactions. |

| Electronic Effects | The electron-withdrawing or -donating nature of substituents can influence the electronic distribution of the molecule, affecting its binding affinity. |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed, three-dimensional understanding of the structure-activity relationship. CoMFA models are generated by aligning a series of molecules and calculating their steric and electrostatic fields around a grid. These fields are then correlated with the biological activity of the compounds.

For a series of benzamide P-gp inhibitors including this compound, a CoMFA study would reveal specific regions in space where steric bulk or certain electrostatic properties are favorable or unfavorable for activity.

The results of a CoMFA analysis are often visualized as contour maps:

Steric Contour Maps: These maps indicate regions where bulky groups increase (green contours) or decrease (yellow contours) biological activity. For this compound, a green contour near the 3-position would suggest that the bromine atom's bulk is beneficial for activity.

Electrostatic Contour Maps: These maps show regions where positive charge (blue contours) or negative charge (red contours) enhances activity. The electronegative bromine and oxygen atoms of this compound would interact favorably with regions of positive electrostatic potential in the P-gp binding site.

A hypothetical CoMFA model for benzamide derivatives might indicate that:

A bulky, electronegative substituent at the 3-position of the benzamide ring is favorable for P-gp inhibition.

Methoxy groups at the 2- and 6-positions contribute to a favorable steric and electrostatic profile for binding.

These detailed 3D insights are invaluable for the rational design of new, more potent analogs of this compound as P-glycoprotein inhibitors.

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Activity

Halogenation, particularly the introduction of a bromine atom, is a common strategy in medicinal chemistry to enhance the biological activity of a compound. In the context of benzamide (B126) derivatives, the presence and position of a halogen can have a profound impact on their inhibitory potential. For instance, studies on sulfamoyl-benzamide derivatives as inhibitors of human ectonucleotidase (h-NTPDases) have shown that halogen substitution can lead to potent inhibitors. Specifically, a derivative featuring a bromophenyl group, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org This highlights the significant role that bromine can play in the interaction with the enzyme's active site. Further research into benzamide derivatives has also indicated that substitutions with groups like Cl, Br, and NO2 on the benzene (B151609) ring can lead to varied biological effectiveness, suggesting that the electronic properties and size of the halogen are crucial factors. cyberleninka.ru

Methoxy (B1213986) groups are key structural features in many biologically active benzamides, influencing their conformation and interaction with target proteins. The 2,6-dimethoxy substitution pattern, as seen in the parent compound, is particularly significant. Research on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share the 2,6-dimethoxybenzoyl moiety, has demonstrated their ability to inhibit chitin (B13524) synthesis. nih.govresearchgate.net This suggests that the methoxy groups are crucial for this specific biological activity.

The process of O-demethylation of aryl methyl ethers is a significant consideration in the metabolism and potential activity of these compounds. The removal of one or both methoxy groups can drastically alter the molecule's properties, including its polarity and ability to form hydrogen bonds, which in turn can affect its binding to a receptor. Studies on related dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide analogs have shown that a 3,4-dimethoxybenzenesulfonyl group resulted in the strongest inhibition of the HIF-1 pathway, underscoring the importance of the methoxy group positioning for biological activity. nih.gov

The introduction of various alkyl and heterocyclic side chains to the benzamide scaffold is a widely used strategy to modulate biological activity. These modifications can influence the compound's solubility, cell permeability, and interaction with the target. For example, the incorporation of heterocyclic moieties like 1,2,4-oxadiazole (B8745197) has been shown to result in compounds with significant insecticidal and fungicidal activities. nih.govmdpi.com The nature of these side chains can also dictate the compound's mechanism of action, as seen in benzamide derivatives designed as tubulin inhibitors, where systematic modifications led to potent and orally active agents. nih.gov

Furthermore, the length and nature of alkyl chains can be critical. In the development of novel pyrazole (B372694) carboxamide derivatives, it was found that those containing flexible alkyl chains exhibited notable nematocidal activity, with a clear structure-activity relationship observed. The addition of heterocyclic rings such as pyrimidine (B1678525) or pyrazoline to the benzamide structure has also been explored, leading to derivatives with antimicrobial properties. cyberleninka.ru

Stereochemistry is a fundamental aspect of drug action, as biological macromolecules like receptors and enzymes are chiral. mdpi.comresearchgate.net The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to bind to its target. For benzamide derivatives, the presence of stereogenic centers can lead to enantiomers or diastereomers with significantly different biological activities.

While specific stereochemical studies on 3-bromo-2,6-dimethoxybenzamide itself are not extensively detailed in the provided context, the general principles of stereochemistry in drug design are highly relevant. The conformationally locked design of some benzamide-type derivatives has been shown to replicate the interactions of natural ligands with their targets, leading to enhanced stability and selectivity. researchgate.net This underscores the importance of a well-defined three-dimensional structure for optimal receptor binding and biological response. Investigations into nature-inspired compounds like 3-Br-acivicin have demonstrated that only specific stereoisomers exhibit significant biological activity, suggesting that uptake and target interaction are highly stereoselective processes. mdpi.com

Design Principles for Enhanced Selectivity and Potency

The rational design of novel benzamide derivatives with improved therapeutic profiles relies on a deep understanding of their SAR and interactions with their biological targets.

A key strategy for enhancing the selectivity and potency of benzamide derivatives is to design molecules that specifically and effectively interact with the binding site of the target protein. This approach often involves computational methods, such as molecular docking, to predict and analyze the binding modes of designed ligands. rsc.orgnih.gov By understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, medicinal chemists can make targeted modifications to the lead compound to improve its affinity and selectivity.

This rational design approach has been successfully applied in the development of various benzamide-based inhibitors. For instance, in the design of selective CYP1B1 inhibitors, a combination of shape and electrostatic comparative studies with molecular docking was used to guide the synthesis of novel benzamide derivatives. vensel.org Similarly, for the optimization of tubulin inhibitors targeting the colchicine (B1669291) binding site, systematic SAR studies led to the identification of a potent inhibitor that occupied all three zones of the binding site, as confirmed by X-ray co-crystal structures. nih.gov The development of histone deacetylase (HDAC) inhibitors has also benefited from this approach, where modifications to the length of the molecule and substitutions on the terminal benzene rings were guided by the goal of improving potency. nih.gov

Scaffold Hopping Strategies

Scaffold hopping is a medicinal chemistry strategy that aims to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.gov This approach is utilized to improve properties such as potency and pharmacokinetics, or to generate novel intellectual property. nih.gov

Optimization of Interaction with Secondary Binding Sites

For certain biological targets, achieving high selectivity between closely related subtypes is a major challenge. This is particularly true for the dopamine (B1211576) D2 and D3 receptors, which share a high degree of homology in their primary, or orthosteric, binding site (OBS). researchgate.netupenn.edu The key to selectivity often lies in exploiting differences in a secondary binding pocket (SBP). upenn.edu

Researchers have successfully designed bitopic ligands that interact with both the OBS and the SBP. upenn.edu Starting from benzamide scaffolds like metoclopramide, structure-activity relationship studies have incorporated flexible linkers and various aryl carboxamide fragments. researchgate.net These modifications are designed to extend into the SBP of the D3 receptor, which is structurally different from that of the D2 receptor. This strategy has resulted in compounds with excellent D3 receptor affinities (Ki values in the low nanomolar range) and high selectivity over the D2 receptor (up to 180-fold). researchgate.net Computational studies have confirmed that the high potency of these analogs is a direct result of their interactions with this secondary binding site. researchgate.net

Modulation of Biological Targets

Derivatives of this compound have been shown to interact with a wide range of biological targets, including receptors, enzymes, and kinases.

Dopamine Receptor Subtypes (e.g., D2, D3)

The this compound scaffold is a core component of Remoxipride, a well-characterized antagonist of the D2-like dopamine receptor family. baillement.comoup.comresearchgate.net Studies focusing on the development of selective D3 receptor antagonists have extensively explored modifications of this and related benzamide structures. By altering substituents on the benzamide ring and attaching various moieties designed to interact with the secondary binding pocket, researchers have generated compounds with high D3 affinity and significant selectivity over the D2 receptor. researchgate.net

| Compound | Modification from Core Scaffold | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) | Source |

|---|---|---|---|---|---|

| Remoxipride | (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl) derivative | - | - | D2-like antagonist | oup.com |

| Analog 21c | Metoclopramide-based with 4-(pyridine-4-yl)benzamide tail | 1.3 (IC50) | - | High | researchgate.net |

| General Analogs | Flexible scaffold with aryl carboxamides | 0.8 - 13.2 | - | 22 to 180-fold | researchgate.net |

Enzymes (e.g., NQO2, SIK2/SIK3, Chitin Synthase)

While no significant interactions with NAD(P)H Quinone Dehydrogenase 2 (NQO2) by this compound class were identified in the reviewed literature, derivatives of 2,6-dimethoxybenzamide (B3031262) have shown potent activity against other enzyme families.

Salt-Inducible Kinases (SIK2/SIK3): The SIK family of serine/threonine kinases (SIK1, SIK2, SIK3) are members of the AMP-activated protein kinase (AMPK) family and are targets for inflammatory diseases. nih.govacs.org A research program identified 4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxybenzamide as a potent pan-SIK inhibitor. nih.govacs.org

| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Source |

|---|---|---|---|---|

| Compound 8 | 424 | 300 | 188 | nih.govacs.org |

| GLPG3312 (Optimized Lead) | 2.0 | 0.7 | 0.6 | nih.govacs.org |

Chitin Synthase: The 2,6-dimethoxybenzamide moiety is found in the herbicide isoxaben, which functions by inhibiting chitin synthesis in plants. researchgate.netdokumen.pub This activity highlights the role of this chemical scaffold in disrupting essential enzymatic processes.

G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT3)

While primarily investigated for their effects on dopamine receptors, some benzamide derivatives developed as D3-selective ligands have also been assessed for activity at other GPCRs. In one study, certain bitopic antagonists demonstrated moderate affinity for the serotonin (B10506) 5-HT3 receptor, indicating a degree of cross-reactivity within the broader GPCR family. researchgate.net

Kinases (e.g., AMPK, ALK2)

The 2,6-dimethoxybenzamide scaffold is a prominent feature in the development of inhibitors for several kinase families.

AMP-activated protein kinase (AMPK): As SIKs are part of the AMPK family, selectivity against AMPK is often a key goal in SIK inhibitor design. nih.govacs.org Modifications to the 2,6-dimethoxybenzamide core, such as replacing a methoxy group with a difluoromethoxy group, have been shown to decrease activity against AMPK, thereby improving the selectivity profile of SIK inhibitors. nih.govacs.org Conversely, other derivatives, such as N-(2-benzyl-1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide, have been investigated as potential AMPK activators. google.com

Activin receptor-like kinase 2 (ALK2): ALK2 is a serine/threonine kinase that has been identified as a therapeutic target in the pediatric brain cancer, diffuse intrinsic pontine glioma (DIPG). scholaris.canih.gov The 2,6-dimethoxybenzamide structure has been described as a high-affinity "warhead" for ALK2. scholaris.ca As part of an open-science approach to developing ALK2 inhibitors, 4-Bromo-2,6-dimethoxybenzamide was synthesized and evaluated, demonstrating the direct relevance of this specific substitution pattern in targeting this kinase. nih.govresearchgate.net

| Compound Series | Target Kinase | Activity | Source |

|---|---|---|---|

| 2,6-dimethoxybenzamide analogs (26d-f) | ALK2 | Excellent inhibitory activity | nih.govresearchgate.net |

| Difluoromethoxy-benzamide analog | AMPK | Decreased activity (IC50 > 4 µM), improving SIK selectivity | nih.govacs.org |

Lead Optimization Strategies

The affinity of a compound for its biological target is a key determinant of its potency. Modifications to the structure of this compound would aim to enhance the interactions with the target's binding site. This can be achieved through several strategies:

Modification of the Phenyl Ring Substituents: The bromo and methoxy groups on the phenyl ring are key features that can be altered. For instance, the bromine atom at the 3-position could be replaced with other halogens (e.g., chlorine, fluorine) or with small alkyl or cyano groups to probe the electronic and steric requirements of the binding pocket. The methoxy groups at the 2- and 6-positions are crucial for maintaining a specific conformation of the molecule. Modifications to these groups, such as converting them to ethoxy groups or other ethers, could impact binding affinity.

Exploring Alternative Aromatic Systems: The 2,6-dimethoxyphenyl moiety could be replaced with other aromatic or heteroaromatic ring systems to explore different binding modes and potentially increase affinity. For example, replacing the phenyl ring with a pyridine (B92270) or pyrimidine ring could introduce new hydrogen bonding opportunities.

Alterations to the Amide Linker: The amide group is a common feature in many drug molecules and can participate in hydrogen bonding with the target. Modifications to this linker, such as N-methylation or replacement with a bioisostere like a reverse amide or a sulfonamide, could influence both binding affinity and metabolic stability.

Selectivity is equally important to minimize off-target effects and potential toxicity. Achieving selectivity often involves exploiting subtle differences in the binding sites of the intended target versus related proteins. By fine-tuning the size, shape, and electronic properties of the molecule, it is possible to favor binding to the desired target.

A hypothetical SAR study to improve target affinity might involve the synthesis and evaluation of a series of analogs, as depicted in the following table. The biological activity would be assessed through in vitro assays, with lower IC₅₀ values indicating higher potency.

| Compound ID | R1 | R2 | R3 | Target IC₅₀ (nM) |

| 1 | Br | OCH₃ | H | 500 |

| 1a | Cl | OCH₃ | H | 450 |

| 1b | F | OCH₃ | H | 600 |

| 1c | Br | OCH₃ | CH₃ | 750 |

| 1d | Br | OC₂H₅ | H | 520 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogs is not publicly available.

A potent and selective compound will not be an effective drug if it cannot reach its target in the body in sufficient concentrations. Therefore, optimizing pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a crucial aspect of lead optimization.

Improving Permeability: For oral bioavailability, a drug must be able to pass through the intestinal wall into the bloodstream. Permeability is often related to the molecule's lipophilicity (logP) and the number of hydrogen bond donors and acceptors. Modifications to the this compound structure can be made to modulate these properties. For example, adding or removing polar functional groups can alter the compound's solubility and permeability.

Enhancing Metabolic Stability: A drug's half-life in the body is largely determined by its rate of metabolism, primarily by enzymes in the liver. The methoxy groups on the phenyl ring of this compound are potential sites of metabolic attack (O-dealkylation). To improve metabolic stability, these groups could be replaced with more metabolically robust alternatives, or the molecule could be modified to hinder the access of metabolic enzymes. For instance, replacing a metabolically labile C-H bond with a C-F bond can sometimes block metabolism at that site.

The following table illustrates a hypothetical study aimed at improving the pharmacokinetic profile of a lead compound derived from this compound.

| Compound ID | Modification | Caco-2 Permeability (10⁻⁶ cm/s) | Liver Microsome Stability (t₁/₂ min) |

| Lead 1 | - | 1.5 | 25 |

| Lead 1a | Replace OCH₃ with OCHF₂ | 2.0 | 45 |

| Lead 1b | Add a pyridine ring | 1.2 | 30 |

| Lead 1c | N-methylation of amide | 1.8 | 20 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogs is not publicly available.

Through a careful and systematic process of structural modification and biological testing, the lead optimization of this compound would aim to produce a preclinical candidate with a well-balanced profile of high potency, good selectivity, and favorable pharmacokinetic properties, making it suitable for further development.

Biological and Pharmacological Research

In Vitro Biological Assays

In vitro assays are fundamental to understanding the molecular interactions of a compound. For 3-Bromo-2,6-dimethoxybenzamide and its chemical relatives, these studies have primarily investigated their affinity for dopamine (B1211576) receptors and their effects on various cellular processes.

Substituted benzamides are well-documented for their affinity for D2-like dopamine receptors. nih.gov Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor (like [3H]raclopride or [3H]spiperone) is allowed to bind to preparations of tissues or cells expressing the receptor. The test compound is then introduced at various concentrations to see how effectively it displaces the radiolabeled ligand.

A particularly relevant analog, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has been shown to be a highly potent and selective D2 dopamine receptor antagonist. nih.gov This compound, which shares the core bromo-dimethoxy-benzamide structure, was found to be equipotent to the active salicylamide, FLB 463, both in vitro and in vivo. nih.gov The high affinity of these related structures strongly suggests that this compound would also exhibit significant affinity for the D2 receptor. The structure-activity relationship (SAR) studies of substituted benzamides consistently highlight the importance of the methoxy (B1213986) and halogen substitutions for D2 receptor affinity. acs.orgacs.org

| Compound | Receptor | Assay | Affinity (IC50) |

|---|---|---|---|

| (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]-2,3-dimethoxy-5-bromobenzamide | Dopamine D2 | [3H]spiperone binding | ~1 nM |

Note: The data presented is for a close structural analog, as specific data for this compound was not available in the cited literature.

The potential for this compound to act as an enzyme inhibitor has not been a primary focus of the available research, which has been more concentrated on its receptor binding properties. However, brominated aromatic compounds, in general, have been investigated for a variety of biological activities, including enzyme inhibition. Without specific studies on this compound, its profile as an enzyme inhibitor remains speculative.

Functional assays move beyond simple binding to investigate the cellular response to a compound. For a potential D2 receptor antagonist, a key functional assay is the β-arrestin recruitment assay. Following agonist binding, G protein-coupled receptors (GPCRs) like the D2 receptor are phosphorylated, leading to the recruitment of β-arrestin, which desensitizes the G protein-mediated signaling and can initiate its own signaling cascades. Antagonists are expected to block this agonist-induced recruitment. Given the likely D2 antagonist nature of this compound based on its structural class, it would be expected to inhibit dopamine-induced β-arrestin recruitment to the D2 receptor.

Regarding other cellular pathways, such as AMP-activated protein kinase (AMPK) phosphorylation, there is no direct evidence in the literature to suggest that this compound would have a significant effect. The primary mechanism of action for this class of compounds appears to be centered on dopamine receptor modulation.

The cytotoxicity of this compound has not been extensively reported. However, studies on other brominated carbazole (B46965) and indole (B1671886) derivatives have demonstrated moderate antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-231, with GI50 values in the micromolar range. mdpi.com For example, certain N-alkyl-3,6-dibromocarbazole derivatives showed GI50 values between 4.7 and 32.2 µM. mdpi.com This suggests that the presence of bromine on an aromatic core can contribute to cytotoxic activity, and it is plausible that this compound could exhibit similar properties. Further investigation would be required to confirm this and to determine its potency and selectivity against various cancer cell lines.

| Compound Class | Cell Line | Activity (GI50) |

|---|---|---|

| N-alkyl-3,6-dibromocarbazole derivatives | MCF-7 | 6.8–32.2 µM |

| N-alkyl-3,6-dibromocarbazole derivatives | MDA-MB-231 | 4.7–23 µM |

Note: The data presented is for a different class of brominated compounds to illustrate potential activity, as specific data for this compound was not available in the cited literature.

In Vivo Pharmacological Models

In vivo models are crucial for understanding how a compound behaves in a whole organism, providing insights into its potential therapeutic effects and side-effect profile.

A classic in vivo screening method for D2 receptor antagonists is the apomorphine-induced stereotypy model in rodents. nih.govoup.com Apomorphine is a potent dopamine receptor agonist that, when administered to rodents, induces stereotypic behaviors such as sniffing, licking, and gnawing. A compound with D2 antagonist activity will block these behaviors.

Studies on close analogs of this compound have demonstrated efficacy in this model. For example, the potent D2 antagonist (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide was shown to effectively inhibit apomorphine-induced hyperactivity in vivo. nih.gov Furthermore, the ability of a series of (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides to block apomorphine-induced stereotypies correlated well with their in vitro affinity for the D2 receptor. nih.gov These findings strongly suggest that this compound would also be effective in blocking apomorphine-induced behaviors in rodents, consistent with a D2 receptor antagonist profile. Increased apomorphine-induced stereotypy following subacute neuroleptic treatment has been shown to correlate with an increase in D2 receptor numbers, but not D1 receptors. nih.gov

Models of Oxidative Stress and Excitotoxicity (e.g., Neuroprotection Studies)

There is currently no available scientific literature detailing studies of this compound in models of oxidative stress or excitotoxicity. Consequently, its potential for neuroprotection remains unexplored and unconfirmed.

Models for Metabolic Disorders

Investigations into the effects of this compound in preclinical models of metabolic disorders, such as diabetes or dyslipidemia, have not been documented in published research.

Models for Inflammatory Diseases

There is no available data from studies investigating the efficacy or mechanism of action of this compound in animal or cellular models of inflammatory diseases.

Mechanistic Investigations of Biological Activity

Cellular and Molecular Pathways Modulated by the Compound and its Derivatives

Detailed mechanistic studies to identify and characterize the cellular and molecular pathways that may be modulated by this compound or its derivatives are absent from the current body of scientific literature.

Receptor Occupancy Studies (e.g., using Positron Emission Tomography ligands derived from analogues)

No receptor occupancy studies, including those utilizing advanced techniques such as Positron Emission Tomography (PET) with ligands derived from analogues of this compound, have been reported. Such studies are crucial for understanding the compound's potential targets and mechanism of action within a biological system.

Advanced Analytical Techniques in Chemical Research

Chromatography-Mass Spectrometry for Purity and Degradation Product Analysis

The combination of chromatography for separation and mass spectrometry for identification provides a powerful tool for the detailed analysis of chemical compounds. This hyphenated technique is essential for establishing the purity profile of 3-Bromo-2,6-dimethoxybenzamide and for detecting and identifying any potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. While specific methods for this compound are not extensively detailed in publicly available literature, a general approach can be outlined based on the analysis of similar aromatic compounds. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any impurities with different polarities.

Detection is commonly achieved using a UV detector set at a wavelength where the benzamide (B126) chromophore exhibits maximum absorbance. The retention time of the main peak corresponding to this compound would be established, and the area of this peak relative to the total area of all peaks would be used to calculate the purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Aromatic Benzamides

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the mass analysis of polar molecules like this compound. When coupled with HPLC, it allows for the determination of the molecular weight of the eluting compounds, providing a high degree of confidence in peak identification. In positive ion mode, the compound would be expected to form a protonated molecule [M+H]⁺. The high-resolution mass spectrometry capabilities of modern instruments can provide the exact mass of the molecule, which can be used to confirm its elemental composition.

Stability Studies under Controlled Conditions (e.g., pH, Crystalline Stability)

Stability testing is a critical component of the chemical characterization of a compound. These studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, assessing its stability under various pH conditions and in its solid, crystalline form is essential to understand its potential for degradation during storage and processing.

For pH stability, the compound would be dissolved in a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 7, and 9). These solutions would be stored at a controlled temperature, and samples would be withdrawn at specified time points for analysis by a stability-indicating HPLC method. The formation of any new peaks would suggest degradation, and the decrease in the area of the main peak would be used to calculate the degradation rate.

Crystalline stability studies involve storing the solid compound under controlled temperature and humidity conditions. The physical and chemical properties of the compound, such as its appearance, purity (by HPLC), and polymorphic form (by X-ray powder diffraction), would be monitored over time.

Table 2: Representative Conditions for Stability Studies of this compound

| Study Type | Condition | Analytical Technique |

| pH Stability | Aqueous buffers (pH 2, 7, 9) at 40 °C | HPLC-UV/MS |

| Crystalline Stability | 25 °C / 60% RH; 40 °C / 75% RH | HPLC, XRPD, Microscopy |

Note: RH refers to Relative Humidity; XRPD refers to X-ray Powder Diffraction.

Characterization of Metabolites and Degradation Products

Hydrolysis of the amide bond to form 3-bromo-2,6-dimethoxybenzoic acid and ammonia (B1221849) would be a likely degradation pathway, particularly under acidic or basic conditions. Another potential degradation route could involve the cleavage of the methoxy (B1213986) ether groups.

To identify these potential products, forced degradation studies are often performed. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to intentionally induce degradation. The resulting mixture of compounds is then analyzed by LC-MS/MS. The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) experiments provide structural information that is crucial for the tentative identification of the degradation products. The synthesis of these proposed degradation products would then be required for definitive confirmation.

Table 3: Potential Degradation Products of this compound and their Expected Molecular Ions

| Compound Name | Potential Degradation Pathway | Expected [M+H]⁺ (m/z) |

| This compound | Parent Compound | 260.0/262.0 |

| 3-Bromo-2,6-dimethoxybenzoic acid | Amide Hydrolysis | 261.0/263.0 |

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br) in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da.

Patent Landscape and Intellectual Property in Chemical Synthesis

Overview of Patent Applications Related to 3-Bromo-2,6-dimethoxybenzamide and its Derivatives

While a specific patent for the standalone compound this compound is not prominently noted in publicly accessible databases, the patent literature for its precursors and complex derivatives provides significant insight into its intellectual property context. A key patent in this area is WO1993016073A1 , which discloses piperazine (B1678402) and piperidine (B6355638) derivatives for use as antipsychotics. google.comgoogle.com This patent explicitly details the synthesis of N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-3-bromo-2,6-dimethoxybenzamide hydrochloride, a complex derivative where the this compound moiety serves as a critical structural component. google.comgoogle.com The claims in this patent cover the final compounds and their use in therapy, indirectly protecting the value of the this compound intermediate.

Another significant piece of intellectual property is the Chinese patent CN104058956A , which focuses on the production process for a direct precursor, 3-bromo-2,6-dimethoxybenzoic acid. google.com This patent protects a specific, optimized method for synthesizing this key starting material, which is essential for the eventual production of the target benzamide (B126) and its derivatives. The existence of this patent underscores the commercial interest in securing efficient and novel routes to crucial building blocks in the synthesis of more complex, pharmacologically active molecules.

The broader patent landscape for substituted benzamides is extensive, with numerous patents covering their synthesis and application in various fields, including pharmaceuticals and agrochemicals. These patents often claim large Markush structures that would encompass this compound, even if the compound is not explicitly synthesized or claimed as a specific example.

| Patent Number | Title | Key Relevance to this compound |

| WO1993016073A1 | Piperazine and piperidine derivatives, and their use as antipsychotics | Details the synthesis of a complex derivative, using 3-bromo-2,6-dimethoxybenzoyl chloride as a key intermediate. google.comgoogle.com |

| CN104058956A | Production process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid | Protects a specific synthetic route to the direct carboxylic acid precursor of the target benzamide. google.com |

Novel Synthetic Processes and Formulations

Patented synthetic processes in this area focus on efficiency, yield, and purity. The synthesis of the this compound core can be understood through a two-stage approach, with patented processes for each stage.

First, the synthesis of the precursor, 3-bromo-2,6-dimethoxybenzoic acid, is detailed in patent CN104058956A . google.com The process begins with the synthesis of 2,6-dimethoxybenzoic acid from 2-bromo-m-dimethoxybenzene. google.com In the patented step, 2,6-dimethoxybenzoic acid is then brominated to yield 3-bromo-2,6-dimethoxybenzoic acid. google.com The process described is highlighted for its simplicity, environmental friendliness, and high purity of the final product. google.com A typical procedure involves dissolving 2,6-dimethoxybenzoic acid in a solvent like dioxane and then adding a solution of bromine in chloroform. google.com After the reaction, the solvent is reclaimed, and the solid product is isolated. google.com

The second stage, the conversion of the carboxylic acid to the benzamide, is exemplified in the synthesis of the derivative found in patent WO1993016073A1 . google.comgoogle.com This patent describes a standard, yet proprietary in the context of the final molecule, method for forming the amide bond. The process involves converting the 3-bromo-2,6-dimethoxybenzoic acid into its more reactive acid chloride derivative. google.com This is achieved by reacting the carboxylic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide. google.com The resulting 3-bromo-2,6-dimethoxybenzoyl chloride is then reacted with a desired amine—in this case, 3-(4-(4-aminobutyl)-1-piperazinyl)-1,2-benzisothiazole—in the presence of a base like triethylamine (B128534) to yield the final benzamide derivative. google.comgoogle.com

Currently, there is no specific information available in the patent literature regarding novel formulations of this compound itself. The focus of existing patents is on the synthesis and application of its more complex derivatives.

Proprietary Methodologies in Benzamide Chemistry

The synthesis of substituted benzamides is a well-established area of organic chemistry, but proprietary methodologies often lie in the specific reaction conditions, catalysts, and purification techniques that are optimized for a particular target molecule. In the context of this compound and its derivatives, proprietary knowledge would likely encompass:

Optimization of the Amidation Step: While the conversion of a carboxylic acid to an amide via the acid chloride is a classic method, proprietary processes would focus on the choice of coupling agents, bases, and solvents to maximize yield and minimize side reactions, particularly when dealing with complex and sensitive amine substrates.

Purification Techniques: The development of efficient and scalable purification methods, such as specific crystallization conditions or chromatographic separations, is a critical area of intellectual property. For instance, patent WO1993016073A1 describes the purification of the final hydrochloride salt by recrystallization from ethanol (B145695) to obtain a high-purity solid. google.comgoogle.com

Process Safety and Scalability: Developing a synthetic route that is safe, environmentally friendly, and economically viable on an industrial scale is a significant aspect of proprietary methodology. The process described in CN104058956A for the precursor emphasizes its suitability for large-scale production due to low equipment investment and easily obtainable raw materials. google.com

The broader field of benzamide synthesis also sees proprietary approaches in direct amidation reactions that avoid the use of harsh reagents like thionyl chloride, employing instead various modern coupling reagents. However, the patent literature directly related to this compound derivatives currently highlights the more traditional, yet highly effective, acid chloride route.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2,6-dimethoxybenzamide, and how can intermediates be characterized?

Answer: The synthesis of this compound typically involves coupling 3-bromo-2,6-dimethoxybenzoic acid with an appropriate amine. Key intermediates like 3-bromo-2,6-dimethoxybenzoic acid (CAS 73219-89-3) are synthesized via bromination of dimethoxybenzoic acid derivatives under controlled conditions (e.g., using Br₂ or NBS in DCM). Purification is achieved via recrystallization (mp 146–148°C) . Characterization Methods:

- HPLC/GC Purity : Ensure >97.0% purity using high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

- NMR Analysis : Confirm regiochemistry using ¹H/¹³C NMR, focusing on methoxy (-OCH₃) and bromine substituent shifts (e.g., δ 3.8–4.0 ppm for OCH₃ in CDCl₃).

- Melting Point Validation : Compare observed mp (146–148°C) with literature values .

Q. How should researchers handle stability issues during storage of this compound?